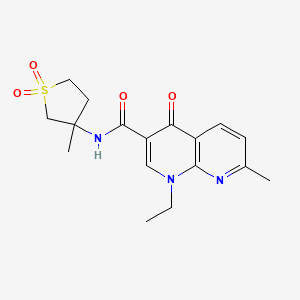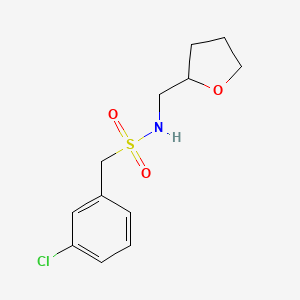![molecular formula C16H14ClN5O3 B4623134 5-({[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4623134.png)
5-({[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of related pyrazole derivatives often involves multi-step chemical processes that start from core compounds, including 1H-pyrazole-based compounds, which are modified through reactions with various reagents to achieve the desired molecular structure. These processes are carefully designed to introduce specific functional groups, such as chlorobenzyl and carboxylic acid groups, into the pyrazole framework, facilitating targeted chemical and physical properties (Reddy et al., 2022).
Molecular Structure Analysis
Molecular structure analysis of similar compounds often involves X-ray crystallography and spectroscopic methods (IR, 1H and 13C NMR, mass spectrometry) to confirm the chemical structure of intermediates and final products. These analyses provide insights into the spatial arrangement of atoms within the molecule and the nature of its functional groups, crucial for understanding the compound's reactivity and interactions with other molecules (Kumarasinghe et al., 2009).
Chemical Reactions and Properties
Pyrazole derivatives participate in various chemical reactions, demonstrating a range of chemical properties. They can form hydrogen-bonded chains and sheets in crystal structures, indicating their potential for forming supramolecular assemblies. These properties are influenced by the specific functional groups attached to the pyrazole core, which can affect the molecule's polarity, reactivity, and ability to form hydrogen bonds (Portilla et al., 2007).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as solubility, melting points, and crystal structures, are closely related to their molecular structures. The presence of specific substituents can significantly influence these properties, affecting the compound's overall stability and reactivity. Studies focusing on the crystallization and structural determination of these compounds provide valuable information on their physical characteristics and suitability for various applications (Minga, 2005).
Chemical Properties Analysis
The chemical properties of "5-({[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid" and similar compounds are defined by their functional groups, which dictate their reactivity with other chemical species. For example, carboxylic acid groups can engage in acid-base reactions, while the pyrazole moiety may participate in nucleophilic substitution reactions. These properties are essential for designing chemical syntheses and developing applications in materials science and pharmaceuticals (Fedotov & Hotsulia, 2023).
Aplicaciones Científicas De Investigación
Synthesis and Dye Applications
One area of application involves the synthesis of heterocyclic dyes. For instance, the use of pyrazole-based compounds as coupling components in dye synthesis has been explored. The electronic properties of these compounds, such as their ability to undergo azo-hydrazone tautomeric transformations, have significant implications for developing new dyes with desirable optical properties (Tao et al., 2019).
Molecular Structures and Assembly
Research also delves into the molecular structures and supramolecular assembly of pyrazole derivatives. The synthesis of reduced bipyrazoles from pyrazole precursors has been detailed, highlighting the potential for creating complex molecular architectures with unique properties. These structures have applications in materials science and catalysis (Cuartas et al., 2017).
Biological Activity
In the realm of biochemistry and pharmacology, pyrazole derivatives are investigated for their biological activities. Molecular docking studies of certain pyrazole carboxylic acids have revealed potential binding interactions with target proteins, suggesting these compounds could serve as leads for drug development (Reddy et al., 2022). Additionally, the synthesis and evaluation of novel chalcone derivatives, including pyrazole compounds, for their antioxidant properties have been reported, indicating potential applications in therapeutic interventions for oxidative stress-related diseases (Prabakaran et al., 2021).
Antiglaucoma Activity
The antiglaucoma activity of pyrazole derivatives has been explored, with studies showing the potential of these compounds to inhibit carbonic anhydrase isoenzymes, a target for the treatment of glaucoma (Kasımoğulları et al., 2010).
Corrosion Inhibition
Moreover, pyrazole derivatives have been evaluated as corrosion inhibitors for steel in acidic environments, demonstrating the chemical versatility of these compounds in industrial applications (Yadav et al., 2016).
Propiedades
IUPAC Name |
5-[[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]carbamoyl]-1-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O3/c1-21-14(13(7-18-21)16(24)25)15(23)20-12-6-19-22(9-12)8-10-2-4-11(17)5-3-10/h2-7,9H,8H2,1H3,(H,20,23)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWOOTLUSJJJRAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)O)C(=O)NC2=CN(N=C2)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[[1-[(4-Chlorophenyl)methyl]pyrazol-4-yl]carbamoyl]-1-methylpyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[3-(diethylamino)propyl]-3-phenylpropanamide](/img/structure/B4623071.png)
![7-cyclopentyl-2-(3-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4623074.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,5-difluorophenyl)-2-furamide](/img/structure/B4623088.png)

![3-({[(2,4-dichlorobenzyl)thio]acetyl}amino)-2-methylbenzoic acid](/img/structure/B4623101.png)
![N-cyclohexyl-2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoacetamide](/img/structure/B4623110.png)
![3-(2-fluorophenyl)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4623118.png)
![5-bromo-2-methoxy-3-methyl-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B4623123.png)
![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4623124.png)

![7-(2-furyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4623136.png)
![1-(3,4-difluorophenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2,5-pyrrolidinedione](/img/structure/B4623142.png)
